2-(3,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C9H5Cl2N3O2 |
|---|---|
Molecular Weight |
258.06 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-5-1-6(11)3-7(2-5)14-12-4-8(13-14)9(15)16/h1-4H,(H,15,16) |
InChI Key |
MFHDRWRFWHYDKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N2N=CC(=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,5-Dichlorophenyl Azide
The azide precursor is synthesized by diazotization of 3,5-dichloroaniline. In a typical procedure, 3,5-dichloroaniline is treated with sodium nitrite () and hydrochloric acid () at 0–5°C, followed by reaction with sodium azide () to yield the aryl azide.
Cycloaddition with Propiolic Acid
The azide reacts with propiolic acid () in the presence of copper(II) sulfate () and sodium ascorbate. The reaction proceeds in a tert-butanol/water mixture at 70°C for 6–12 hours, forming the triazole ring. The regioselectivity of the reaction ensures the 1,4-disubstituted triazole product.
Optimization Notes:
-
Solvent System: A 1:1 mixture of tert-butanol and water enhances solubility of both organic and inorganic reactants.
-
Catalyst Loading: A 10 mol% copper catalyst achieves >85% yield, while excess ascorbate minimizes copper oxidation.
Dimroth Rearrangement of 1-Substituted Triazole Esters
This method involves synthesizing a 1-substituted triazole ester followed by base-mediated rearrangement to yield the 2-substituted isomer.
Esterification of Precursor
Methyl 1-(3,5-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylate is prepared via cycloaddition of 3,5-dichlorophenyl azide with methyl propiolate. The ester is isolated in 70–80% yield using dichloromethane extraction.
Base-Induced Rearrangement
Treatment with potassium tert-butoxide () in dimethylformamide () at 100°C triggers the Dimroth rearrangement, converting the 1-substituted triazole to the 2-substituted isomer. Subsequent hydrolysis with aqueous yields the carboxylic acid.
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 100°C |
| Yield Post-Hydrolysis | 65–75% |
| Purity (HPLC) | >98% |
Direct Carboxylation of Triazole Intermediates
Halogenation-Carboxylation Sequence
A two-step approach starts with 2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carbonitrile. Hydrolysis using concentrated at 120°C converts the nitrile group to a carboxylic acid.
Reaction Conditions:
Oxidative Carboxylation
Alternative routes employ oxidative cleavage of propargyl alcohol intermediates. For example, ozonolysis of 2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-propanol followed by oxidation with Jones reagent () yields the carboxylic acid.
Purification and Characterization
Crystallization Techniques
Crude product is purified via recrystallization from ethyl acetate/hexane (3:1), achieving >99% purity. The crystalline form exhibits a melting point of 215–217°C.
Spectroscopic Analysis
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| CuAAC | 85 | 98 | Moderate | High |
| Dimroth Rearrangement | 75 | 99 | High | Moderate |
| Direct Carboxylation | 70 | 97 | Low | Low |
The CuAAC method offers superior scalability and yield, making it ideal for industrial applications. In contrast, the Dimroth rearrangement is preferred for high-purity batches despite longer reaction times.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole amines. Substitution reactions can result in a variety of substituted triazole derivatives with different functional groups.
Scientific Research Applications
2-(3,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural Comparison
The compound’s core structure is a 1,2,3-triazole ring substituted at position 2 with a 3,5-dichlorophenyl group and at position 4 with a carboxylic acid. Key structural analogs include:
2-(2,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid : Differs in the substitution pattern of chlorine atoms (2,5 vs. 3,5 on the phenyl ring), which alters electronic distribution and steric effects .
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid : Lacks chlorine substituents but includes a methyl group and a simple phenyl ring, reducing molecular weight and polarity .
Propiconazole : A 1,2,4-triazole fungicide with a 2,4-dichlorophenyl group and a dioxolane ring, highlighting the role of heterocyclic systems in bioactivity .
Iprodione : An imidazolidine derivative with a 3,5-dichlorophenyl group, demonstrating the diversity of dichlorophenyl-containing agrochemicals .
Physicochemical Properties
A comparative analysis of key physicochemical parameters is provided below:
Key Observations :
- The carboxylic acid group enhances polarity and hydrogen-bonding capacity compared to non-acidic triazole derivatives like propiconazole.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-(3,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid, and how are they experimentally determined?
- Methodological Answer : Key properties include boiling point, vapor pressure, and density. For structurally similar triazole derivatives (e.g., 2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid), boiling points are measured via capillary tube methods (~453°C at 760 mmHg), vapor pressure using manometric techniques (~0.0±1.2 mmHg at 25°C), and density via pycnometry (~1.5 g/cm³). Differential scanning calorimetry (DSC) can confirm thermal stability .
Q. What synthetic strategies are recommended for preparing this compound?
- Methodological Answer : While direct synthesis data is limited, analogous thiazole- and triazole-carboxylic acids (e.g., SynChem’s 2-(3,5-dichlorophenyl)thiazole-4-carboxylic acid derivatives) suggest:
- Step 1 : Suzuki-Miyaura coupling to introduce the 3,5-dichlorophenyl group to a triazole precursor.
- Step 2 : Cyclization of intermediate azides or nitriles under catalytic conditions.
- Step 3 : Carboxylic acid functionalization via hydrolysis of ester intermediates. Validate purity using HPLC and NMR .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use single-crystal X-ray diffraction for absolute conformation determination (as done for related dichlorophenyl-thiadiazole hybrids ). Complement with FT-IR for functional groups (C=O stretch at ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Methodological Answer :
- Variation 1 : Modify the triazole ring (e.g., substituent position) to assess impact on target binding.
- Variation 2 : Replace chlorine atoms on the phenyl ring with other halogens (e.g., fluorine) or electron-withdrawing groups to enhance lipophilicity, as seen in trifluoromethyl-substituted triazoles .
- Assay : Test derivatives in enzyme inhibition assays (e.g., fungal CYP51 for antifungal activity) or cellular toxicity models.
Q. What computational approaches are suitable for predicting interactions between this compound and biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like 14α-demethylase (target for antifungal agents).
- MD Simulations : Perform molecular dynamics (GROMACS) to assess stability of ligand-target complexes over 100-ns trajectories.
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors .
Q. How should researchers resolve contradictions in reported bioactivity data for structurally similar compounds?
- Methodological Answer :
- Step 1 : Re-evaluate experimental conditions (e.g., solvent, pH, assay type). For example, pesticidal activity of dichlorophenyl-oxirane derivatives (e.g., tridiphane) varies with formulation .
- Step 2 : Confirm compound purity (>95% via HPLC) and stereochemistry (if applicable).
- Step 3 : Cross-validate using orthogonal assays (e.g., in vitro enzymatic vs. whole-organism toxicity).
Q. What strategies mitigate toxicity while retaining efficacy in drug discovery applications?
- Methodological Answer :
- Prodrug Design : Mask the carboxylic acid group as an ester (e.g., ethyl ester derivatives in SynChem’s SC-22266) to improve bioavailability and reduce off-target effects .
- Metabolite Analysis : Use LC-MS to identify toxic metabolites and guide structural refinements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
